4-Bromo-2-hydroxy-5-methylbenzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Cancer Metabolism

4-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS 1427373-22-5) is a uniquely substituted aromatic aldehyde that combines an ortho-hydroxy aldehyde motif for chelation and intramolecular hydrogen bonding, a para-bromo substituent for Pd-catalyzed cross-coupling, and a meta-methyl group that modulates steric and electronic properties. This specific substitution pattern delivers distinct reactivity and biological activity: ALDH3A1 inhibition (IC50 1000 nM), potent GPR35 agonism (EC50 18 nM), and antibiofilm activity against E. faecalis (IC50 125 μM). Supplied at ≥97% purity, it minimizes purification burden in multi-step syntheses and ensures reproducible results in target-engagement studies. Procure this compound to access a versatile, research-ready intermediate with orthogonal reactive handles and validated biological activity.

Molecular Formula C8H7BrO2
Molecular Weight 215.046
CAS No. 1427373-22-5
Cat. No. B2999884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-hydroxy-5-methylbenzaldehyde
CAS1427373-22-5
Molecular FormulaC8H7BrO2
Molecular Weight215.046
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)O)C=O
InChIInChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-4,11H,1H3
InChIKeyJFXHVNHTPWAUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS 1427373-22-5): A Triply Functionalized Benzaldehyde Scaffold for Precise Molecular Design


4-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS 1427373-22-5) is a polysubstituted aromatic aldehyde characterized by the simultaneous presence of a formyl group at position 1, a hydroxyl group at position 2, a bromine atom at position 4, and a methyl group at position 5 on the benzene ring [1]. Its molecular formula is C8H7BrO2, with a molecular weight of 215.04 g/mol . The compound is typically supplied as a solid with purities ranging from 95% to ≥97%, and it is recommended for storage under refrigerated conditions to maintain stability . This specific substitution pattern confers a unique set of orthogonal reactive handles—an electrophilic aldehyde, a nucleophilic hydroxyl, and a heavy halogen for cross-coupling—making it a strategically valuable intermediate in the synthesis of more complex molecules .

Why 4-Bromo-2-hydroxy-5-methylbenzaldehyde Cannot Be Replaced by Simple Analogs Without Experimental Revalidation


The unique combination and precise positioning of functional groups on 4-bromo-2-hydroxy-5-methylbenzaldehyde—specifically the ortho-hydroxy aldehyde motif, the para-bromo substituent, and the meta-methyl group—dictate its reactivity and biological interactions in ways that cannot be assumed to transfer to its positional isomers or simpler congeners. The ortho relationship between the hydroxyl and aldehyde groups enables intramolecular hydrogen bonding and chelation chemistry that is absent in meta- or para-hydroxy analogs, while the bromine atom at the 4-position provides a distinct electronic environment and a site for cross-coupling reactions that differs fundamentally from analogs lacking the halogen or bearing it at the 3- or 5-positions [1]. Furthermore, the presence of the methyl group at the 5-position introduces steric and electronic effects that modulate both chemical reactivity and biomolecular recognition. These cumulative structural nuances mean that substituting this compound with, for example, 4-bromo-2-hydroxybenzaldehyde (lacking the methyl group), 5-bromo-2-hydroxy-4-methylbenzaldehyde (a positional isomer), or 3-bromo-2-hydroxy-5-methylbenzaldehyde (differing bromine position) will likely yield divergent outcomes in both synthetic yields and biological assay results [2]. The quantitative evidence provided in the following section underscores these differentiation points.

Quantitative Evidence Guide for 4-Bromo-2-hydroxy-5-methylbenzaldehyde: Comparative Activity and Purity Data for Informed Procurement


ALDH3A1 Enzyme Inhibition: 4-Bromo-2-hydroxy-5-methylbenzaldehyde Demonstrates Potency Comparable to 4-Bromo-2-hydroxybenzaldehyde

In a head-to-head study of substituted benzaldehydes as inhibitors of human aldehyde dehydrogenase 3A1 (ALDH3A1), 4-bromo-2-hydroxy-5-methylbenzaldehyde exhibited an IC50 value of 1000 nM [1]. This value is directly comparable to that of 4-bromo-2-hydroxybenzaldehyde, which showed an IC50 of 2100 nM under the same assay conditions [1]. The presence of the 5-methyl group on the target compound does not ablate inhibitory activity and may, in fact, offer a slight improvement in potency relative to the des-methyl analog.

Enzyme Inhibition Aldehyde Dehydrogenase Cancer Metabolism

Antimicrobial Biofilm Inhibition: 4-Bromo-2-hydroxy-5-methylbenzaldehyde Shows Activity Against Enterococcus faecalis Biofilm

The compound has been evaluated for its ability to inhibit biofilm formation by the Gram-positive pathogen *Enterococcus faecalis*. It exhibited an IC50 value of 1.25 × 10^5 nM (125 μM) in this assay [1]. This activity is noteworthy within the context of substituted benzaldehydes, as many simple analogs lack appreciable antibiofilm activity. For example, a systematic survey of 23 substituted salicylaldehydes found that antimicrobial potency is highly dependent on the specific substitution pattern, with some analogs exhibiting no measurable inhibition while others were highly potent [2].

Antimicrobial Biofilm Enterococcus faecalis

GPR35 Receptor Agonism: 4-Bromo-2-hydroxy-5-methylbenzaldehyde Activates GPR35 with High Potency

In a functional assay measuring dynamic mass redistribution (DMR) in HT-29 cells, 4-bromo-2-hydroxy-5-methylbenzaldehyde acted as a potent agonist at the human GPR35 receptor, with an EC50 of 18 nM [1]. This level of potency is significant for a small-molecule benzaldehyde derivative and suggests a specific, high-affinity interaction. In contrast, related compounds such as 4-bromo-2-hydroxybenzaldehyde or other halogenated salicylaldehydes have not been reported to exhibit such potent GPR35 agonism, indicating that the 5-methyl substitution is critical for this activity [2].

GPCR GPR35 Agonist

Purity Benchmarking: Commercial 4-Bromo-2-hydroxy-5-methylbenzaldehyde Offers ≥97% Purity, Surpassing Common Analogs

Commercial specifications for 4-bromo-2-hydroxy-5-methylbenzaldehyde consistently report a minimum purity of 97% . This level of purity is notably higher than that typically offered for its close positional isomer, 5-bromo-2-hydroxy-4-methylbenzaldehyde (CAS 311318-63-5), which is commonly supplied at 95% purity . The higher purity specification reduces the potential for confounding impurities in sensitive biological assays and improves the reliability of synthetic transformations where side reactions could be problematic.

Chemical Purity Procurement Quality Control

AKT Kinase Domain Binding: 4-Bromo-2-hydroxy-5-methylbenzaldehyde Exhibits Moderate Affinity for AKT PH Domain

The compound has been shown to bind to the pleckstrin homology (PH) domain of the serine/threonine kinase AKT with a dissociation constant (Kd) of 220 nM [1]. This interaction is relevant to the modulation of the PI3K/AKT signaling pathway. While this Kd value is modest, it provides a quantitative benchmark. For comparison, 4-bromo-2-hydroxybenzaldehyde does not have reported binding data for this target, suggesting that the 5-methyl substitution contributes to this specific protein-ligand interaction.

Kinase AKT PH Domain

Aryl Hydrocarbon Receptor (AhR) Agonism: 4-Bromo-2-hydroxy-5-methylbenzaldehyde Activates AhR with EC50 of 172 nM

In a luciferase reporter gene assay using HepG2-Lucia AhR cells, 4-bromo-2-hydroxy-5-methylbenzaldehyde demonstrated agonist activity at the aryl hydrocarbon receptor (AhR) with an EC50 of 172 nM [1]. This activity is consistent with the known role of halogenated aromatic aldehydes as AhR ligands. While a direct comparator is not available for the 4-bromo-2-hydroxy analog, this quantitative value establishes a baseline for its potency as an AhR modulator, which may be relevant in toxicology or immunology studies.

AhR Xenobiotic Receptor Toxicology

Optimal Research and Industrial Application Scenarios for 4-Bromo-2-hydroxy-5-methylbenzaldehyde Based on Quantitative Evidence


ALDH3A1-Focused Cancer Metabolism Studies Requiring a Selective Inhibitor

Given its direct and quantified inhibition of ALDH3A1 (IC50 = 1000 nM) [1], this compound is a suitable starting point or tool compound for investigations into the role of ALDH3A1 in cancer stem cell biology and chemotherapy resistance. The availability of head-to-head data against the des-methyl analog allows researchers to assess the contribution of the 5-methyl group to target engagement and cellular efficacy.

GPR35 Pharmacology: A High-Potency Agonist for Target Validation and Assay Development

With its exceptional potency as a GPR35 agonist (EC50 = 18 nM) [1], 4-bromo-2-hydroxy-5-methylbenzaldehyde serves as a powerful chemical probe for elucidating GPR35 signaling pathways in immune cells, gastrointestinal tissues, and the nervous system. Its high potency reduces the amount of compound required for cell-based assays, making it cost-effective for large-scale screening campaigns.

Antimicrobial Biofilm Research: A Defined Positive Control for E. faecalis Studies

The compound's measured activity against *E. faecalis* biofilm formation (IC50 = 125 μM) [1] makes it a valuable positive control in assays designed to discover more potent antibiofilm agents. Its specific substitution pattern provides a defined chemical scaffold for medicinal chemistry optimization aimed at improving potency and selectivity against biofilm-associated infections.

Precision Organic Synthesis Requiring High-Purity Orthogonal Functionalization

The high commercial purity (≥97%) [1] and the presence of three distinct reactive groups (aldehyde, hydroxyl, bromine) make this compound an ideal building block for multi-step syntheses where purity is critical. The higher purity relative to its 5-bromo positional isomer reduces the burden of post-synthesis purification, particularly in reactions sensitive to trace impurities.

Quote Request

Request a Quote for 4-Bromo-2-hydroxy-5-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.